

Application Notes and Protocols for CY5.5-COOH Protein Labeling

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye Cyanine 5.5 carboxylic acid (CY5.5-COOH). This near-infrared (NIR) dye is a valuable tool for in vivo imaging, diagnostic assays, and targeted drug delivery due to its deep tissue penetration and minimal background fluorescence.[1] The protocol will focus on the two-step carbodiimide crosslinker chemistry required to conjugate CY5.5-COOH to primary amines on a protein.

Overview of the Labeling Chemistry

CY5.5-COOH itself is not reactive towards proteins. The carboxylic acid group must first be activated to create an amine-reactive intermediate. This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2]

The process can be summarized as follows:

- **Activation:** EDC reacts with the carboxylic acid group of CY5.5-COOH to form a highly reactive O-acylisourea intermediate.
- **Stabilization:** This intermediate can react with primary amines on the protein, but it is also prone to hydrolysis. The addition of NHS or sulfo-NHS stabilizes the activated dye by

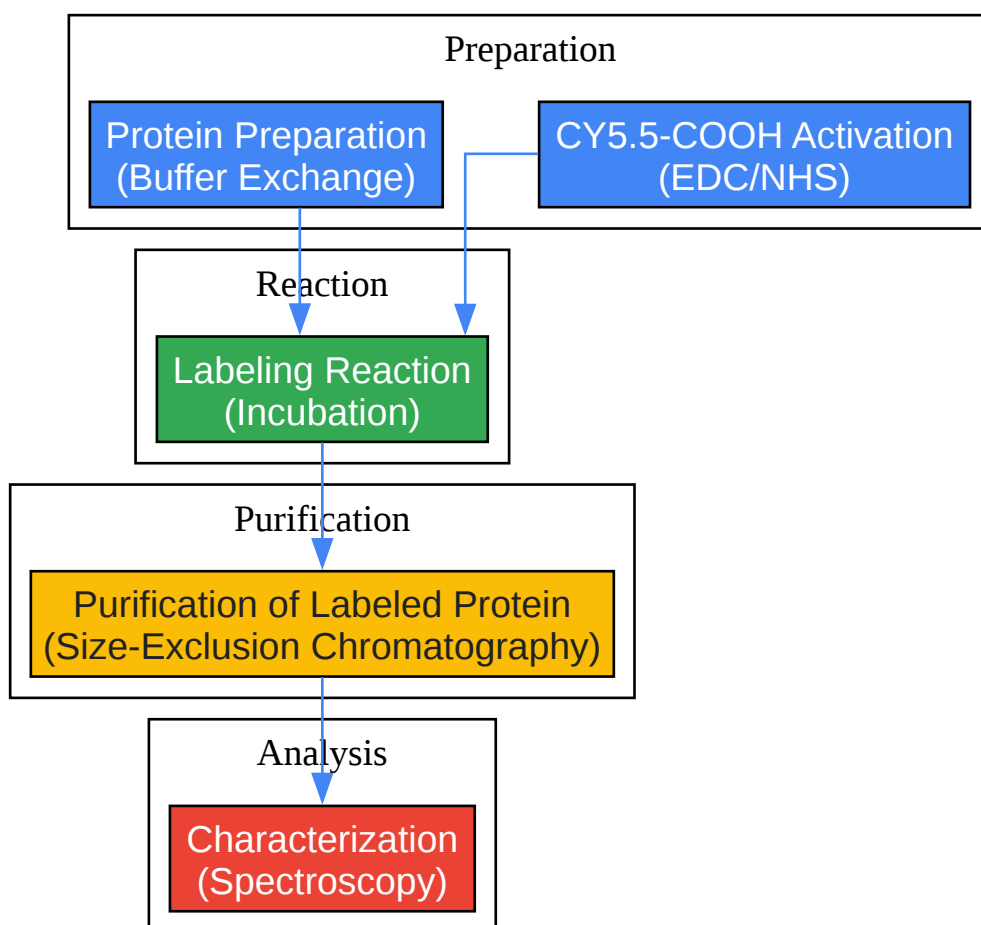
converting the O-acylisourea intermediate into a more stable NHS or sulfo-NHS ester.^[2]

- Conjugation: The amine-reactive NHS or sulfo-NHS ester of CY5.5 then efficiently reacts with primary amino groups (e.g., the ϵ -amino group of lysine residues or the N-terminal α -amino group) on the protein to form a stable amide bond.^{[3][4]}

The reaction with primary amines is most efficient at a slightly basic pH (typically 7.2-8.5), where the amino groups are deprotonated and more nucleophilic.^{[5][3]} It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the activated dye.^{[3][6][7]}

Experimental Workflow

The overall workflow for labeling a protein with CY5.5-COOH involves preparation of the protein and dye, the labeling reaction, and purification of the final conjugate.



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Caption: Workflow for CY5.5-COOH Protein Labeling.

Quantitative Parameters for Protein Labeling

The following table summarizes key quantitative parameters for the protein labeling protocol. Optimization may be required for different proteins and desired degrees of labeling.

Parameter	Recommended Range	Notes
Protein Concentration	2 - 10 mg/mL	Higher concentrations generally lead to better labeling efficiency.[3][8]
Reaction Buffer	0.1 M MES, pH 5-6 (Activation)	Amine-free buffers are essential. Phosphate buffer can also be used.[5][2]
0.1 M Phosphate or Bicarbonate, pH 7.2-8.5 (Conjugation)	A slightly basic pH is optimal for the reaction with primary amines.[3][4]	
Molar Ratio (Dye:Protein)	5:1 to 20:1	A good starting point for optimization.[3]
Molar Ratio (EDC:Dye)	10:1 (or greater)	A molar excess of EDC is required to drive the reaction.
Molar Ratio (NHS:Dye)	2:1 to 5:1	NHS or sulfo-NHS is used to stabilize the activated dye.
Reaction Time	15 min (Activation), 2 hours (Conjugation)	Incubation times can be adjusted based on the protein and desired labeling.
Reaction Temperature	Room Temperature	Reactions can be performed at 4°C for longer durations to minimize protein degradation. [3]

Detailed Experimental Protocol

This protocol is designed for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.

Materials

- Protein of interest (e.g., IgG antibody)
- CY5.5-COOH (Cyanine 5.5 carboxylic acid)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 5.0-6.0
- Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[\[9\]](#)[\[10\]](#)
- Spectrophotometer

Procedure

Step 1: Protein Preparation

- Dissolve the protein in the Activation Buffer to a final concentration of 2-10 mg/mL.
- If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange using dialysis or a desalting column against the Activation Buffer.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Step 2: Dye Preparation (Activation of CY5.5-COOH)

- Immediately before use, prepare a 10 mg/mL stock solution of CY5.5-COOH in anhydrous DMSO or DMF.

- Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
- In a microcentrifuge tube, combine the CY5.5-COOH solution with EDC and Sulfo-NHS. A typical molar ratio is 1:10:5 (Dye:EDC:Sulfo-NHS).
- Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group of the dye.

Step 3: Labeling Reaction

- Add the activated CY5.5-NHS ester solution to the protein solution.
- Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.
- Incubate the reaction for 2 hours at room temperature, protected from light.[\[11\]](#) Gentle stirring or rotation is recommended.

Step 4: Purification of the Labeled Protein

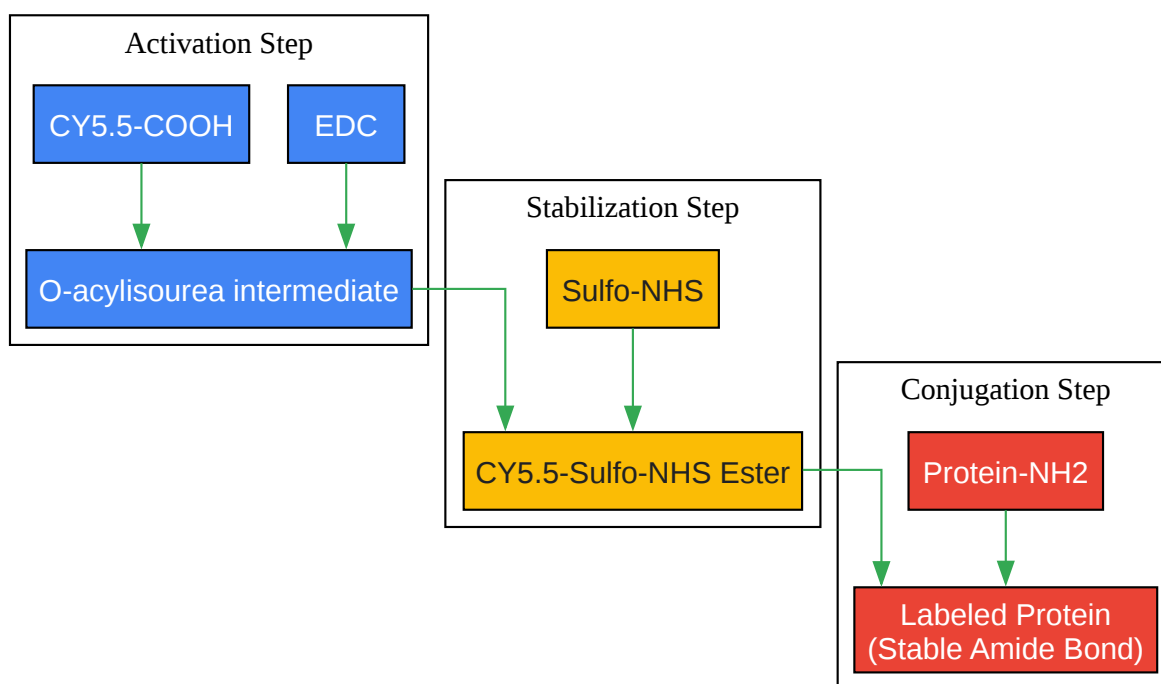
- Remove the unreacted dye and byproducts by applying the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) that has been pre-equilibrated with a suitable storage buffer (e.g., PBS).[\[9\]](#)[\[10\]](#)
- The first colored fraction to elute will be the CY5.5-labeled protein.[\[9\]](#) The smaller, unreacted dye molecules will elute later.
- Collect the fractions containing the labeled protein.

Step 5: Characterization of the Labeled Protein (Optional)

- Determine the protein concentration by measuring the absorbance at 280 nm.
- Determine the dye concentration by measuring the absorbance at the absorption maximum of CY5.5 (approximately 675 nm).
- Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein.

Signaling Pathway and Chemical Reaction Visualization

The following diagram illustrates the chemical pathway for the EDC/Sulfo-NHS activation of CY5.5-COOH and its subsequent conjugation to a primary amine on a protein.



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Caption: Chemical reaction pathway for protein labeling.

Conclusion

This protocol provides a comprehensive guide for the successful labeling of proteins with CY5.5-COOH. The two-step activation and conjugation procedure is a reliable method for generating fluorescently labeled proteins for a wide range of applications in research and drug development. For simplified protocols, commercially available pre-activated CY5.5 NHS esters can also be used, which only require a one-step incubation with the protein.^{[12][13]} Proper

purification of the labeled protein is critical to remove free dye, which can cause non-specific staining in downstream applications.[3]

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